molecular formula C15H9ClFN3O2 B11387137 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

Cat. No.: B11387137
M. Wt: 317.70 g/mol
InChI Key: AJSOCZOKWWRTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated aromatic compound with a nucleophile under basic conditions.

  • Formation of the Fluorobenzamide Moiety: : The final step involves the coupling of the oxadiazole intermediate with a fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the oxadiazole and fluorobenzamide moieties.

    4-fluorobenzamide: Contains the fluorobenzamide group but lacks the oxadiazole and chlorophenyl groups.

    1,2,5-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the oxadiazole ring and the fluorobenzamide moiety allows for diverse interactions and applications that are not possible with simpler analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C15H9ClFN3O2

Molecular Weight

317.70 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13-14(20-22-19-13)18-15(21)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)

InChI Key

AJSOCZOKWWRTRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.